Cas no 1368359-46-9 (2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid)

2-1-(1,3-Thiazol-4-yl)cyclopropylacetic acid is a specialized organic compound featuring a cyclopropylacetic acid backbone substituted with a 1,3-thiazol-4-yl moiety. This structure imparts unique reactivity and potential applications in pharmaceutical and agrochemical synthesis. The cyclopropyl ring enhances steric and electronic properties, while the thiazole group contributes to heterocyclic versatility, making it a valuable intermediate for drug discovery and fine chemical development. Its well-defined molecular architecture allows for precise modifications, facilitating the design of biologically active derivatives. The compound is typically synthesized under controlled conditions to ensure high purity and consistency, meeting rigorous industry standards for research and industrial use.
2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid structure
1368359-46-9 structure
商品名:2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid
CAS番号:1368359-46-9
MF:C8H9NO2S
メガワット:183.227560758591
CID:6430854
PubChem ID:82407145

2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid 化学的及び物理的性質

名前と識別子

    • 2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid
    • 1368359-46-9
    • 2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
    • EN300-1829918
    • インチ: 1S/C8H9NO2S/c10-7(11)3-8(1-2-8)6-4-12-5-9-6/h4-5H,1-3H2,(H,10,11)
    • InChIKey: RUPLRAIJSITCOU-UHFFFAOYSA-N
    • ほほえんだ: S1C=NC(=C1)C1(CC(=O)O)CC1

計算された属性

  • せいみつぶんしりょう: 183.03539970g/mol
  • どういたいしつりょう: 183.03539970g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 203
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1
  • トポロジー分子極性表面積: 78.4Ų

2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1829918-0.5g
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
1368359-46-9
0.5g
$1221.0 2023-09-19
Enamine
EN300-1829918-5.0g
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
1368359-46-9
5g
$4890.0 2023-06-02
Enamine
EN300-1829918-0.25g
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
1368359-46-9
0.25g
$1170.0 2023-09-19
Enamine
EN300-1829918-0.05g
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
1368359-46-9
0.05g
$1068.0 2023-09-19
Enamine
EN300-1829918-2.5g
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
1368359-46-9
2.5g
$2492.0 2023-09-19
Enamine
EN300-1829918-1g
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
1368359-46-9
1g
$1272.0 2023-09-19
Enamine
EN300-1829918-10.0g
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
1368359-46-9
10g
$7250.0 2023-06-02
Enamine
EN300-1829918-0.1g
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
1368359-46-9
0.1g
$1119.0 2023-09-19
Enamine
EN300-1829918-1.0g
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
1368359-46-9
1g
$1686.0 2023-06-02
Enamine
EN300-1829918-5g
2-[1-(1,3-thiazol-4-yl)cyclopropyl]acetic acid
1368359-46-9
5g
$3687.0 2023-09-19

2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid 関連文献

Related Articles

2-1-(1,3-thiazol-4-yl)cyclopropylacetic acidに関する追加情報

Comprehensive Overview of 2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid (CAS No. 1368359-46-9): Properties, Applications, and Research Insights

2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid (CAS No. 1368359-46-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. The molecule combines a thiazole ring with a cyclopropylacetic acid moiety, making it a versatile intermediate for drug discovery and material science applications. Researchers are particularly interested in its potential as a bioactive scaffold, given its ability to modulate biological pathways.

In recent years, the demand for heterocyclic compounds like 2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid has surged, driven by advancements in medicinal chemistry and precision agriculture. This compound’s thiazole core is known for its electron-rich properties, which enhance binding affinity to target proteins. Meanwhile, the cyclopropyl group introduces steric constraints that can improve metabolic stability—a critical factor in drug design and agrochemical formulation.

One of the most searched questions about CAS No. 1368359-46-9 relates to its synthetic routes. The compound is typically synthesized via cycloaddition reactions or cross-coupling methodologies, with yields optimized through catalyst selection. Another hot topic is its role in crop protection, where derivatives of this acid have shown promise as eco-friendly pesticides. These applications align with global trends toward sustainable chemistry and reduced environmental impact.

From a pharmaceutical perspective, 2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid is explored for its potential in anti-inflammatory and antimicrobial therapies. Its mechanism of action often involves interference with enzyme activity or signal transduction, making it a candidate for treating resistant infections. Researchers also investigate its structure-activity relationships (SAR) to refine potency and selectivity.

The compound’s physicochemical properties, such as solubility and logP, are frequently analyzed to predict its behavior in biological systems. These metrics are vital for formulation scientists working on drug delivery systems or agricultural adjuvants. Additionally, its stability under various pH conditions is a key consideration for industrial applications.

As the scientific community prioritizes green chemistry, 1368359-46-9 has been evaluated for scalable synthesis using catalytic methods that minimize waste. This aligns with regulatory pressures to adopt safer chemical processes. Furthermore, computational tools like molecular docking are employed to screen its derivatives for target specificity, reducing reliance on animal testing.

In summary, 2-1-(1,3-thiazol-4-yl)cyclopropylacetic acid represents a nexus of innovation across multiple disciplines. Its dual utility in life sciences and material development underscores its value, while ongoing research addresses challenges like synthetic efficiency and application safety. For those seeking deeper insights, peer-reviewed studies on its crystal structure and patent literature offer further technical details.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd